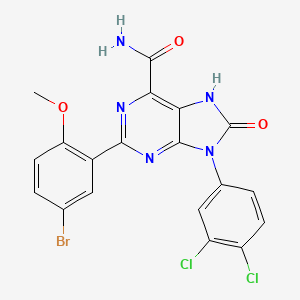
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide is a compound known for its intriguing structure and potential applications in various fields. This article delves into its synthesis, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide can be synthesized through a multistep process:
Starting with the preparation of the 3,4-dihydroisoquinolin-2(1H)-yl intermediate.
Introduction of the but-2-yn-1-yl group through alkylation.
Coupling with 4-(isopropylthio)phenyl)acetic acid to form the final product.
Reactions typically employ catalysts like palladium on carbon (Pd/C) and conditions such as inert atmospheres (argon or nitrogen) to maintain reaction efficiency and yield.
Industrial Production Methods: Scaling up for industrial production involves optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent and high-yield production.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various types of chemical reactions, including:
Oxidation: : Reacting with oxidizing agents like hydrogen peroxide.
Reduction: : Using reducing agents such as lithium aluminum hydride.
Substitution: : Introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products Formed: These reactions yield products that can be further utilized in various applications, providing functional derivatives with enhanced properties.
Aplicaciones Científicas De Investigación
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide finds applications in multiple domains:
Chemistry: : As a precursor in organic synthesis and development of new materials.
Biology: : Investigating its potential as a bioactive molecule.
Medicine: : Exploring its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The compound's mechanism of action involves its interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and proteins involved in various biochemical pathways.
Pathways: : Influences pathways related to inflammation, pain modulation, and cell signaling.
Comparación Con Compuestos Similares
Comparing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide with other compounds highlights its uniqueness:
Similar Compounds: : Compounds with similar structures or functionalities, such as N-(4-(2,3-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(4-(isopropylthio)phenyl)acetamide.
Uniqueness: : The presence of the but-2-yn-1-yl group and isopropylthio substituents confers distinct properties, such as enhanced stability and specific reactivity profiles.
Conclusion
This compound is a compound with multifaceted potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for further research and application development.
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-19(2)28-23-11-9-20(10-12-23)17-24(27)25-14-5-6-15-26-16-13-21-7-3-4-8-22(21)18-26/h3-4,7-12,19H,13-18H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQSHMJADHGMFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2394330.png)
![1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one](/img/structure/B2394331.png)


![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)


![dimethyl({[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]sulfamoyl})amine](/img/structure/B2394342.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)
![6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide](/img/structure/B2394348.png)


